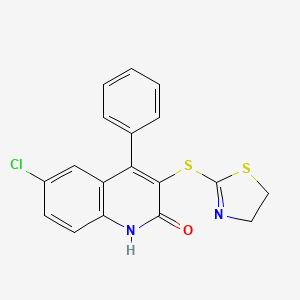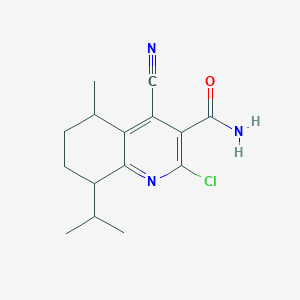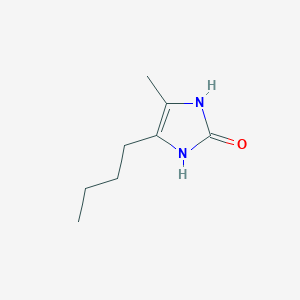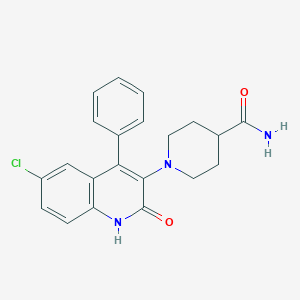
6-Chloro-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylquinolin-2-ol is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a quinoline core substituted with a chloro group, a thiazole ring, and a phenyl group, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylquinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Final Coupling: The final step involves coupling the thiazole ring with the chlorinated quinoline core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the thiazole ring or the quinoline core.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chloro group with other substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced thiazole or quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylquinolin-2-ol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-phenylquinolin-2-ol: Lacks the thiazole ring, which may reduce its biological activity.
3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylquinolin-2-ol: Lacks the chloro group, which may affect its reactivity and biological properties.
6-Chloro-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)quinolin-2-ol: Lacks the phenyl group, which may influence its binding affinity to molecular targets.
Uniqueness
6-Chloro-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylquinolin-2-ol is unique due to the presence of all three substituents (chloro, thiazole, and phenyl) on the quinoline core. This combination enhances its chemical reactivity and broadens its spectrum of biological activities compared to similar compounds.
Properties
Molecular Formula |
C18H13ClN2OS2 |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
6-chloro-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H13ClN2OS2/c19-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)16(17(22)21-14)24-18-20-8-9-23-18/h1-7,10H,8-9H2,(H,21,22) |
InChI Key |
QALUKSAOBASETC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one](/img/structure/B10870421.png)
![2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone](/img/structure/B10870424.png)
![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870432.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10870441.png)

![N-(3-{[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]carbonyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B10870452.png)
![2-{1-[(4-Methylphenyl)amino]ethylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B10870454.png)
![2-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870455.png)

![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(3-methylbenzyl)-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870472.png)
![3-[(E)-(1,3-benzoxazol-2-ylimino)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B10870474.png)
![1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10870476.png)
![7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10870482.png)
